3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
Preparation Methods
The synthesis of 3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the use of 1-chlorobicyclo[1.1.1]pentane as a starting material, which undergoes a series of reactions including halogenation and amination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research, including:
Biology: The compound’s unique structure makes it a valuable tool in the study of molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 3
Properties
IUPAC Name |
3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N/c12-6-1-7(9(14)8(13)2-6)10-3-11(15,4-10)5-10/h1-2H,3-5,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMGNIGKUZPGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=C(C(=CC(=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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